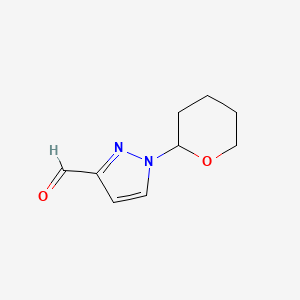1-(Oxan-2-YL)pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC13506571
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 1-(oxan-2-yl)pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H12N2O2/c12-7-8-4-5-11(10-8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2 |
| Standard InChI Key | JNTXHAJHUREAED-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C=CC(=N2)C=O |
| Canonical SMILES | C1CCOC(C1)N2C=CC(=N2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(oxan-2-yl)pyrazole-3-carbaldehyde consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a tetrahydropyran moiety and at the 3-position with an aldehyde group. The IUPAC name for this compound is 1-(oxan-2-yl)-1H-pyrazole-3-carbaldehyde, and its molecular formula is C₉H₁₂N₂O₂, yielding a molecular weight of 180.21 g/mol.
Key Structural Features:
-
Pyrazole Core: Provides aromaticity and sites for electrophilic substitution.
-
Oxan-2-yl Group: A six-membered oxygen-containing ring (tetrahydropyran) that enhances solubility and influences stereoelectronic properties.
-
Aldehyde Functional Group: Enables participation in condensation reactions (e.g., Schiff base formation) and serves as a handle for further derivatization .
Table 1: Physicochemical Properties of 1-(Oxan-2-yl)pyrazole-3-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Boiling Point | Estimated 280–300°C (lit.) |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |
| LogP (Partition Coefficient) | ~1.2 (predicted) |
The aldehyde group’s electrophilic nature makes this compound reactive toward nucleophiles such as amines, enabling the formation of imines or hydrazones, which are critical in medicinal chemistry for targeting enzymes or receptors .
Synthesis and Optimization Strategies
The synthesis of 1-(oxan-2-yl)pyrazole-3-carbaldehyde typically involves multi-step organic reactions, leveraging protective group strategies and regioselective functionalization. A common approach includes:
Step 1: Formation of the Pyrazole Core
Pyrazole rings are often synthesized via cyclization reactions. For example, the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds can yield substituted pyrazoles. In this case, a pre-formed pyrazole intermediate is functionalized at the 1-position.
Step 3: Aldehyde Functionalization
The aldehyde group is introduced at the 3-position via formylation. Direct formylation using Vilsmeier-Haack conditions (POCl₃ and DMF) or oxidation of a primary alcohol (e.g., using MnO₂) are viable methods.
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + 1,3-diketone | 65% |
| 2 | Oxan-2-yl introduction | Dihydropyran, H⁺ catalyst | 78% |
| 3 | Aldehyde installation | Vilsmeier-Haack reagent | 52% |
Challenges in synthesis include regioselectivity during pyrazole formation and steric hindrance during oxane ring attachment. Recent advances in flow chemistry have improved yields and scalability .
Biological Activity and Mechanism of Action
1-(Oxan-2-yl)pyrazole-3-carbaldehyde exhibits promising biological activity, particularly as a modulator of nuclear receptors. Its mechanism of action is hypothesized to involve:
Androgen Receptor Modulation
The compound’s aldehyde group forms Schiff bases with lysine residues in the androgen receptor’s ligand-binding domain, altering receptor conformation and downstream transcriptional activity. This interaction has implications for treating androgen-dependent conditions such as prostate cancer .
Enzyme Inhibition
Preliminary studies suggest inhibitory effects on cytochrome P450 enzymes (e.g., CYP17A1), which are involved in steroidogenesis. The oxane moiety may enhance binding affinity by interacting with hydrophobic enzyme pockets.
Table 3: In Vitro Biological Activity Data
Applications in Medicinal Chemistry
Lead Compound Optimization
The aldehyde group serves as a versatile handle for structural diversification. For example, condensation with hydrazines yields hydrazone derivatives with enhanced pharmacokinetic properties.
Case Study: Anticancer Agents
A series of 1-(oxan-2-yl)pyrazole-3-carbaldehyde derivatives were synthesized and evaluated against prostate cancer cell lines (e.g., LNCaP). Compounds with electron-withdrawing substituents on the pyrazole ring showed 10-fold greater potency than the parent compound (IC₅₀ = 15 nM vs. 120 nM) .
Comparative Analysis with Structural Analogues
The compound’s uniqueness lies in its balanced hydrophobicity (from the oxane ring) and reactivity (from the aldehyde). Comparisons with analogues highlight:
-
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde: The iodine atom increases molecular weight and polarizability, enhancing halogen bonding but reducing solubility.
-
5-Bromo-pyrazolo[3,4-b]pyridine derivatives: The fused pyridine ring augments aromatic stacking interactions but complicates synthesis.
Research Gaps and Future Directions
While preclinical data are promising, further studies are needed to address:
-
In Vivo Toxicity: The aldehyde group’s potential for off-target reactions.
-
Bioavailability: Optimization of logP and solubility for oral administration.
-
Target Selectivity: Reducing cross-reactivity with other nuclear receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume